6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate
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Overview
Description
6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts distinct optical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[e]indole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the penta-2,4-dien-1-ylidene group: This step often involves a Wittig or Horner-Wadsworth-Emmons reaction to form the conjugated diene system.
Attachment of the hexanoate group: This can be done through esterification reactions using hexanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a probe in spectroscopic studies.
Biology: Investigated for its potential as a fluorescent marker in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with various biomolecules, potentially disrupting cellular processes and signaling pathways. This interaction can lead to changes in cellular function, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 2,3,3-Trimethyl-3H-benzo[e]indole
- 1,1,2-Trimethyl-1H-benzoindole
Uniqueness
Compared to similar compounds, 6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate stands out due to its extended conjugated system and the presence of the hexanoate group. These features contribute to its unique optical and electronic properties, making it valuable for various applications in research and industry.
Biological Activity
6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate is a complex organic compound notable for its unique structural properties and potential biological applications. The compound's extended conjugated system contributes to its distinct optical and electronic characteristics, which are of interest in various scientific fields including medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is C40H42N2O2, with a molecular weight of 582.77 g/mol. Its structure features multiple functional groups that enhance its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₄₀H₄₂N₂O₂ |
Molecular Weight | 582.77 g/mol |
CAS Number | 1449612-07-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The extended conjugated system allows it to disrupt cellular processes, which can lead to alterations in signaling pathways. These interactions make it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Biological Activity Studies
Research has focused on the compound's potential as an anti-cancer agent and its effects on microbial pathogens. Several studies have evaluated its cytotoxicity against different cancer cell lines and its antibacterial properties.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values reported indicate potent antiproliferative activity:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | <10 |
MCF7 (Breast Cancer) | <10 |
Antibacterial Activity
The compound has also been assessed for its antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower against Gram-positive strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 7.80 |
Escherichia coli | >100 |
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results indicated that it inhibited cell growth effectively at low concentrations, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial efficacy of the compound against various pathogens. It was found to inhibit biofilm formation in Staphylococcus aureus without affecting planktonic cell viability, suggesting a unique mechanism that could be exploited for therapeutic applications .
Properties
Molecular Formula |
C40H42N2O2 |
---|---|
Molecular Weight |
582.8 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate |
InChI |
InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 |
InChI Key |
MQFHWNVLHOOSOL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
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